2-[(2E)-2-(dimethylaminomethylidene)cyclohexylidene]propanedinitrile
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Overview
Description
2-[(2E)-2-(dimethylaminomethylidene)cyclohexylidene]propanedinitrile is a chemical compound with the molecular formula C12H15N3. It is known for its unique structure, which includes a cyclohexylidene ring and a dimethylaminomethylidene group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 2-[(2E)-2-(dimethylaminomethylidene)cyclohexylidene]propanedinitrile typically involves the condensation of dimethylformamide dimethyl acetal (DMF-DMA) with alkylidene malononitriles. The reaction is carried out under controlled conditions to prevent dimerization and ensure high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield.
Chemical Reactions Analysis
2-[(2E)-2-(dimethylaminomethylidene)cyclohexylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-[(2E)-2-(dimethylaminomethylidene)cyclohexylidene]propanedinitrile is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(dimethylaminomethylidene)cyclohexylidene]propanedinitrile involves its interaction with specific molecular targets. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds to 2-[(2E)-2-(dimethylaminomethylidene)cyclohexylidene]propanedinitrile include:
(dimethylaminomethylene)malononitrile: This compound has a similar structure but lacks the cyclohexylidene ring.
2-cyano-3-(dimethylamino)propenenitrile: Another related compound with a different arrangement of functional groups. Compared to these compounds, this compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(2E)-2-(dimethylaminomethylidene)cyclohexylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-15(2)9-10-5-3-4-6-12(10)11(7-13)8-14/h9H,3-6H2,1-2H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKBGKKKTYGFAD-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCCCC1=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\CCCCC1=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88745-29-3 |
Source
|
Record name | NSC263765 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263765 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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